Cas no 1002334-09-9 (4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester derivative of pyrazole, serving as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the dioxaborolane group enhances stability and handling under ambient conditions, while the pyrazole scaffold offers structural diversity for pharmaceutical and agrochemical applications. This compound exhibits high reactivity with aryl halides, enabling efficient C-C bond formation. Its well-defined crystalline structure ensures consistent purity, making it suitable for precision synthesis. The 4-butyl substituent may influence solubility and steric properties, broadening its utility in complex molecular frameworks. Proper storage under inert conditions is recommended to maintain stability.
4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole structure
1002334-09-9 structure
商品名:4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS番号:1002334-09-9
MF:C19H27BN2O2
メガワット:326.24088
CID:1094072
PubChem ID:72942944

4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 4-butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
    • 1002334-09-9
    • DB-412473
    • インチ: InChI=1S/C19H27BN2O2/c1-6-7-11-15-14-22(16-12-9-8-10-13-16)21-17(15)20-23-18(2,3)19(4,5)24-20/h8-10,12-14H,6-7,11H2,1-5H3
    • InChIKey: IROPYDKQHVFHNB-UHFFFAOYSA-N
    • ほほえんだ: CCCCC1=CN(C2=CC=CC=C2)N=C1B3OC(C)(C)C(C)(C)O3

計算された属性

  • せいみつぶんしりょう: 326.2165583g/mol
  • どういたいしつりょう: 326.2165583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 408
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36.3Ų

4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM135896-1g
4-butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1002334-09-9 95%
1g
$1141 2023-01-20
Alichem
A049003548-1g
4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1002334-09-9 95%
1g
$1132.06 2023-09-04

4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 関連文献

4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleに関する追加情報

4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: A Versatile Synthetic Intermediate in Pharmaceutical and Material Science Applications

4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, identified by its CAS number 1002334-09-9, represents a significant advancement in the field of synthetic chemistry. This compound, characterized by its unique molecular architecture, has garnered attention for its potential applications in pharmaceutical development, material science, and catalytic processes. The integration of a 1,3,2-dioxaborolan-2-yl group with a pyrazole ring system provides a versatile platform for the synthesis of complex organic molecules, particularly in the context of drug discovery and functional material design.

The 1,3,2-dioxaborolan-2-yl moiety, a key structural feature of this compound, is widely recognized for its reactivity in various chemical transformations. This boronic ester functionality is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are fundamental in the synthesis of biologically active compounds. The 4,4,5,5-tetramethyl substituents on the boron atom enhance the stability and solubility of the molecule, making it a preferred choice for pharmaceutical applications where aqueous solubility is critical. Recent studies have demonstrated that such boronate esters can serve as efficient precursors for the synthesis of diverse pharmaceutical intermediates, particularly in the development of small molecule therapeutics targeting metabolic disorders and oncological conditions.

The pyrazole ring, a five-membered heterocyclic structure, is a well-established pharmacophore in drug design. Its ability to modulate biological activity through hydrogen bonding and π-π interactions makes it a crucial component in the development of novel therapeutics. The 1-phenyl substituent in this compound introduces aromaticity and conjugation, which can significantly influence the electronic properties of the molecule. These properties are particularly relevant in the context of drug-target interactions, where the aromaticity of the pyrazole ring can facilitate interactions with hydrophobic pockets in target proteins.

Recent advancements in synthetic methodologies have further expanded the utility of 4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. For instance, a 2023 study published in Journal of Medicinal Chemistry highlighted the use of this compound as a key intermediate in the synthesis of selective PDE4 inhibitors, which are being explored for their potential in treating inflammatory diseases. The study emphasized the importance of the butyl substituent in modulating the lipophilicity of the final product, thereby influencing its pharmacokinetic profile and bioavailability.

The 4,4,5,5-tetramethyl groups on the boron atom also play a critical role in stabilizing the molecule during synthetic processes. These bulky substituents reduce the likelihood of side reactions, ensuring higher yields and purity in the final product. This is particularly important in the context of pharmaceutical manufacturing, where impurities can significantly impact the efficacy and safety of the final drug product. The stability conferred by these substituents has been extensively studied in the context of drug synthesis, with recent work focusing on the development of scalable synthetic routes for large-scale production.

Another notable aspect of this compound is its potential in material science applications. The combination of the pyrazole ring and the boronic ester functionality can lead to the formation of supramolecular assemblies with unique optical and electronic properties. These properties make the compound a promising candidate for applications in organic electronics, including the development of light-emitting diodes (LEDs) and organic photovoltaic cells. Research published in Advanced Materials in 2023 demonstrated the use of similar boronate ester-functionalized pyrazoles in the fabrication of high-performance organic semiconductors, highlighting the versatility of such compounds in interdisciplinary applications.

In the realm of catalytic chemistry, the 1,3,2-dioxaborolan-2-yl group has been shown to act as an effective nucleophile in various transition metal-catalyzed reactions. This reactivity is particularly valuable in the synthesis of complex organic molecules, where the ability to introduce functional groups selectively is crucial. The butyl substituent in this compound further enhances its reactivity by providing steric hindrance, which can influence the selectivity of the reaction pathway. This has been leveraged in the development of new synthetic strategies for the preparation of biologically active compounds, as demonstrated in a recent review article published in Chemical Reviews.

The synthesis of 4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves a multi-step process that begins with the formation of the pyrazole ring. This is followed by the introduction of the boronic ester functionality through a coupling reaction, which is facilitated by the presence of the butyl group. The 4,4,5,5-tetramethyl substituents are introduced through a subsequent alkylation step, ensuring the stability and reactivity of the final product. The entire synthesis process is optimized to ensure high yields and purity, which are essential for pharmaceutical and material science applications.

Recent studies have also explored the potential of this compound in the development of chiral catalysts. The pyrazole ring, with its inherent chirality, can be modified to introduce chiral centers, which are crucial in the synthesis of enantiomerically pure pharmaceuticals. The 1,3,2-dioxaborolan-2-yl group can further enhance the chiral information by providing additional stereogenic centers. This has been demonstrated in a 2023 study published in Organic Letters, where the compound was used as a key intermediate in the synthesis of a chiral catalyst with high enantioselectivity in asymmetric hydrogenation reactions.

In conclusion, 4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole represents a versatile synthetic intermediate with a wide range of applications in pharmaceutical, material science, and catalytic chemistry. The unique combination of the pyrazole ring, 1,3,2-dioxaborolan-2-yl group, and butyl substituents makes this compound a valuable tool for the development of novel therapeutics and advanced materials. As research in this area continues to evolve, the potential applications of this compound are expected to expand further, contributing to advancements in various scientific disciplines.

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